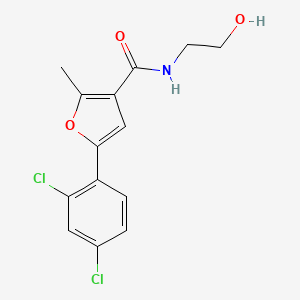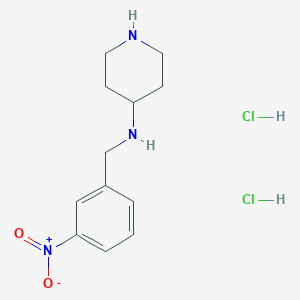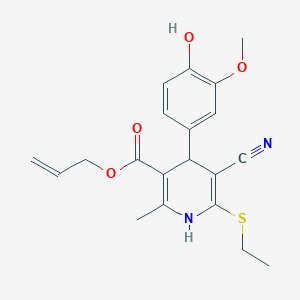![molecular formula C24H16ClFN4O2 B2962343 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 1029727-71-6](/img/structure/B2962343.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Coupling with Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Naphthyridine Core: The naphthyridine core is formed through cyclization reactions, which may involve the use of strong acids or bases to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
- 3-(4-chlorophenyl)-2-oxiranyl(phenyl)methanone
- Ethyl 3-(4-chlorophenyl)acrylate
- tert-Butyl substituted hetero-donor TADF compounds
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, is known for its stability and bioactivity, making it a valuable scaffold for drug development and other applications.
属性
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4O2/c1-14-2-11-19-21(31)20(24-28-22(29-32-24)16-5-7-17(25)8-6-16)13-30(23(19)27-14)12-15-3-9-18(26)10-4-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBVSHKYMRBGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2962266.png)



![1-(2,4-dimethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2962273.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2962274.png)



![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(cyclopent-3-ene-1-carbonyl)-1,4-diazepane](/img/structure/B2962279.png)
![2-[(3-fluoro-4-methoxyphenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2962283.png)
